molecular formula C13H7Cl2IO B3025059 3,4-Dichloro-2'-iodobenzophenone CAS No. 951891-44-4

3,4-Dichloro-2'-iodobenzophenone

Cat. No.: B3025059
CAS No.: 951891-44-4
M. Wt: 377 g/mol
InChI Key: DSKVFVHLPQLOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2’-iodobenzophenone is a synthetic chemical compound belonging to the family of benzophenones. It has the molecular formula C13H7Cl2IO and a molecular weight of 377.01 g/mol . This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzophenone core, making it a halogenated derivative of benzophenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2’-iodobenzophenone typically involves the halogenation of benzophenone derivatives. One common method is the iodination of 3,4-dichlorobenzophenone using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 3,4-Dichloro-2’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the halogens.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroxy derivatives or dehalogenated compounds.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3,4-Dichloro-2’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2’-iodobenzophenone involves its interaction with molecular targets through its halogen atoms. The compound can form halogen bonds with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(2-iodophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKVFVHLPQLOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2'-iodobenzophenone
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-2'-iodobenzophenone
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-2'-iodobenzophenone
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-2'-iodobenzophenone
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-2'-iodobenzophenone
Reactant of Route 6
Reactant of Route 6
3,4-Dichloro-2'-iodobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.